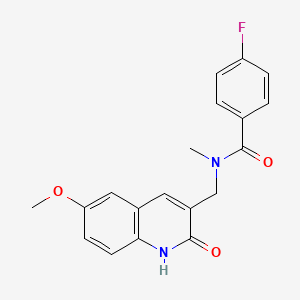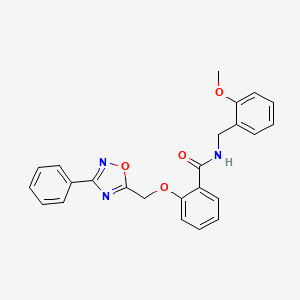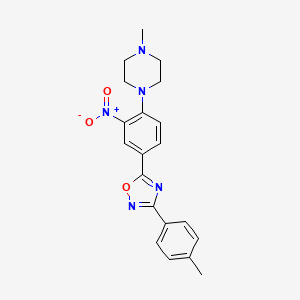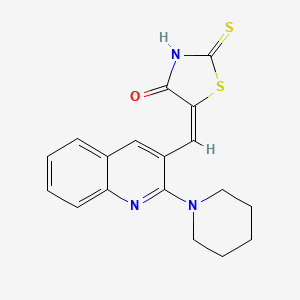
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as TBOA, is a selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system (CNS). TBOA has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders.
Mécanisme D'action
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, meaning that it binds to a site on the transporter protein other than the glutamate binding site. By binding to the transporter protein, TBOA prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity. In addition, TBOA has been shown to increase the release of other neurotransmitters, such as dopamine and serotonin, suggesting that it may have broader effects on neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBOA in lab experiments is its selectivity for N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. By selectively blocking this compound, TBOA can mimic the effects of glutamate receptor activation without affecting other neurotransmitter systems. However, TBOA has also been shown to have off-target effects, such as inhibition of GABA transporters, which may complicate its use in certain experiments. In addition, TBOA is a relatively potent inhibitor of this compound, which may limit its use in experiments where partial inhibition is desired.
Orientations Futures
There are several future directions for research involving TBOA. One area of interest is the role of N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. By studying the effects of EAAT inhibition in animal models of these diseases, researchers may be able to identify new targets for therapeutic intervention. Another area of interest is the development of more selective EAAT inhibitors, which may have fewer off-target effects and greater utility in experimental settings. Finally, the use of TBOA in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems in the CNS.
Méthodes De Synthèse
TBOA can be synthesized using a multi-step process involving the condensation of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with tert-butyl bromoacetate, followed by deprotection and amidation. The final product is a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to increase extracellular glutamate levels in the CNS, leading to excitotoxicity and neuronal damage. By blocking N-(tert-butyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, TBOA can mimic the effects of glutamate receptor activation, allowing researchers to study the downstream effects of glutamate release.
Propriétés
IUPAC Name |
N-tert-butyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-17(24)13-25-16-12-8-7-11-15(16)19-21-18(23-26-19)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFNAYKLNVERGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)



![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
